![molecular formula C9H15ClN4 B15243764 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triazol-1-yl)-8-azabicyclo[321]octane;hydrochloride is a compound that features a triazole ring attached to an azabicyclooctane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the cycloaddition of alkyl azides onto enol ethers under solventless conditions . This method allows for the formation of the triazole ring, which is a key feature of the compound. The reaction can be scaled up and is efficient in producing the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to facilitate the reaction between N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and various amines . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
化学反応の分析
Types of Reactions
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the azabicyclooctane structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dibromisocyanuric acid and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives and modified azabicyclooctane structures, which can have different chemical and physical properties.
科学的研究の応用
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific properties, such as high thermal stability and unique electronic characteristics
作用機序
The mechanism of action of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The azabicyclooctane structure provides additional binding sites and can influence the overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives and azabicyclooctane structures, such as:
- 3-Nitro-1,2,4-triazol-5-one (NTO)
- 1,2,3-Triazole derivatives
Uniqueness
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to its combination of the triazole ring and the azabicyclooctane structure.
特性
分子式 |
C9H15ClN4 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13;/h3-4,7-9,11H,1-2,5-6H2;1H |
InChIキー |
IJANANHGZDKOEV-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1N2)N3C=CN=N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


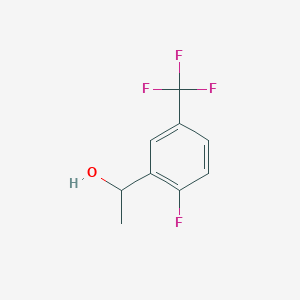
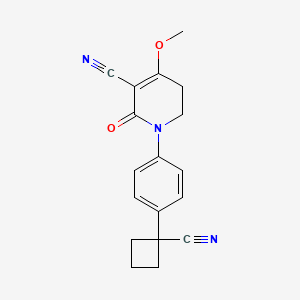
![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)

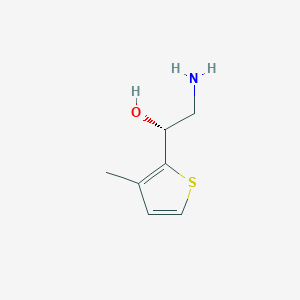
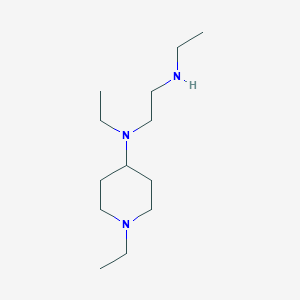
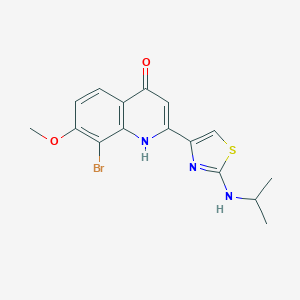
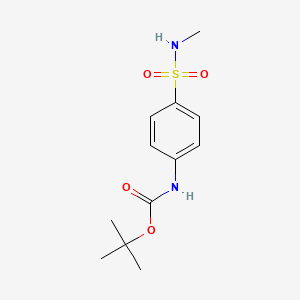
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
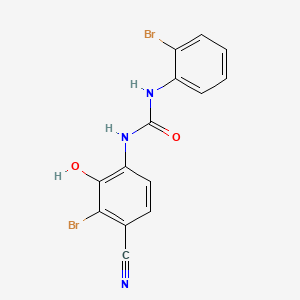
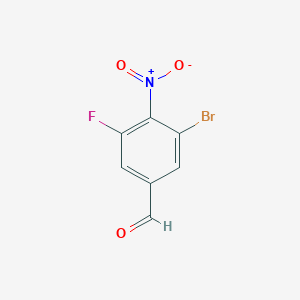
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![1,2-Di([1,1'-biphenyl]-2-yl)ethanone](/img/structure/B15243763.png)
